-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, also known as XPhos, is a commonly used ligand in palladium-catalyzed amination reactions. These reactions involve the formation of a carbon-nitrogen (C-N) bond between an aryl halide (Ar-X) and an amine (NR2). XPhos plays a crucial role in facilitating these reactions by coordinating with the palladium metal center and activating the aryl halide for nucleophilic attack by the amine.
Studies have demonstrated the effectiveness of XPhos in various amination reactions, including the Buchwald-Hartwig amination, the Negishi coupling, and the Sonogashira coupling. Its bulky tert-butyl groups provide steric hindrance, leading to high regioselectivity (preference for a specific reaction site) in the amination process.
Here are some examples of research articles utilizing XPhos for palladium-catalyzed amination:
Beyond its primary use in amination reactions, XPhos has been explored in other areas of scientific research, including:
5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole, commonly referred to as BippyPhos, is a synthetic, non-proprietary ligand used in various transition-metal catalyzed reactions []. It belongs to the class of bulky phosphine ligands, characterized by the presence of a phosphorus atom bonded to two bulky tert-butyl groups. BippyPhos gained significance due to its ability to promote efficient cross-coupling reactions, particularly the Buchwald-Hartwig amination of aryl halides, including challenging aryl chlorides [].
BippyPhos possesses a C2-symmetric structure with a central bipyrazole core. The bipyrazole unit consists of two five-membered pyrazole rings linked by a C-C bond at positions 1 and 4’. Three phenyl groups are attached to the 1’, 3’, and 5’ positions of the bipyrazole core, providing aromatic character and rigidity to the molecule []. A phosphorus atom is bonded to the 5 position of the bipyrazole ring and linked to two bulky tert-butyl (tBu) groups.
Key features of the structure include:
BippyPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. A notable example is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between an aryl halide (Ar-X) and an amine (NH2R) [].
Balanced chemical equation for Buchwald-Hartwig amination using BippyPhos as ligand:
Pd(dba)2 + 4 BippyPhos + 2 KOH + 2 Ar-X + 2 NH2R → 2 Pd(BippyPhos)2 + 2 KX + 2 H2O + 2 Ar-NR2 (where dba = dibenzylideneacetone) []
BippyPhos can also be employed in other palladium-catalyzed reactions, such as C-C bond formation and amidation reactions []. However, specific reaction mechanisms for these applications haven't been extensively detailed in the readily available literature.
Irritant